molecular formula C19H22N2O2 B2626519 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole CAS No. 385403-25-8

1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole

Cat. No.: B2626519
CAS No.: 385403-25-8
M. Wt: 310.397
InChI Key: JWBYYEACJFBCHI-UHFFFAOYSA-N
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Description

Systematic Identification

The IUPAC name 1-butyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole derives from its benzimidazole core (a fused benzene and imidazole ring system), substituted at position 1 with a butyl chain and at position 2 with a 3,4-dimethoxyphenyl group. The molecular formula C₂₀H₂₄N₂O₂ reflects 20 carbon atoms, 24 hydrogens, two nitrogens, and two oxygen atoms, with a molecular weight of 324.4 g/mol. The SMILES notation COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CCCC)OC encodes the methoxy groups at positions 3 and 4 of the phenyl ring, the butyl chain (CCCC), and the benzimidazole scaffold.

Conformational Analysis

X-ray crystallography of analogous compounds, such as 1-n-butyl-2-(3′,4′-dimethoxyphenyl)-1H-benzimidazole-5-carbonitrile, reveals that the benzimidazole system adopts near-planar geometry, with the dimethoxyphenyl substituent rotated relative to the core. Dihedral angles between the benzimidazole and aryl groups range from 28.97° to 49.29°, depending on steric and electronic interactions. The butyl chain typically adopts an extended conformation to minimize van der Waals clashes with adjacent molecules.

Properties

IUPAC Name

1-butyl-2-(3,4-dimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-5-12-21-16-9-7-6-8-15(16)20-19(21)14-10-11-17(22-2)18(13-14)23-3/h6-11,13H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBYYEACJFBCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyaniline and 1-bromo-3-butylbenzene.

    Formation of Intermediate: The starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the benzimidazole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.

    Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance the reaction rate and selectivity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole has the following properties:

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol
  • Structure : The compound consists of a butyl group attached to a benzodiazole core with a dimethoxyphenyl substituent, enhancing its solubility and biological interactions .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antiviral Properties

Benzodiazoles have been reported to exhibit antiviral activity against various viruses. For instance:

  • HIV : Certain derivatives of benzodiazoles have shown effectiveness as reverse transcriptase inhibitors against HIV strains .
  • Other Viruses : Studies have indicated potential activity against hepatitis viruses and respiratory syncytial virus, showcasing the broad antiviral potential of benzodiazole derivatives .

Anticancer Activity

Research indicates that benzodiazole derivatives can inhibit cancer cell proliferation. Specific findings include:

  • Compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity and potential as chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory properties of benzodiazoles are noteworthy. Compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process:

  • Studies demonstrated that certain benzodiazole derivatives significantly reduced inflammation in animal models compared to standard treatments .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods. The structure allows for modifications that can enhance specific biological activities:

Derivative Activity Reference
Compound AAntiviral
Compound BAnticancer
Compound CAnti-inflammatory

Case Studies and Research Findings

Recent studies have provided insights into the applications of this compound:

  • A study on its binding affinity with specific biological targets revealed promising results for drug development in antiviral therapies.
  • Research indicated that modifications to the benzodiazole structure could lead to enhanced potency against cancer cells while reducing cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Routes : Compounds like 1b and 5b are synthesized via microwave-assisted condensation or click chemistry, suggesting that the target compound could be synthesized similarly using 3,4-dimethoxybenzaldehyde .
  • Substituent Effects : The 1-butyl chain in the target compound introduces steric bulk and lipophilicity compared to unsubstituted analogs (e.g., 1b, 5b). The 3,4-dimethoxyphenyl group may enhance electron donation compared to simpler aryl groups .
Antimicrobial Activity
Compound MIC (mg/mL) Against S. aureus MIC (mg/mL) Against C. albicans Reference
1b <0.3125 <0.3125
5b 0.156 0.3125
Target Compound Not reported Not reported

Analysis :

  • Compound 5b, with a polar triol substituent, shows the highest potency against S. aureus (MIC = 0.156 mg/mL), likely due to improved hydrogen bonding with microbial targets .
  • However, the butyl chain could reduce solubility, necessitating formulation optimization .
Antioxidant Activity
Compound DPPH Scavenging (%) β-Carotene Bleaching Inhibition (%) Reference
1b Moderate High
5b High Very high
Target Compound Hypothetical: High Hypothetical: Moderate

Analysis :

  • The 3,4-dimethoxyphenyl group in the target compound is expected to enhance radical scavenging via methoxy-mediated electron donation, though it may underperform compared to 5b’s triol group .

Molecular Docking and Receptor Affinity

Compounds 1b and 5b were docked with S. aureus thymidylate kinase (TMK, PDB: 4QGH) using AutoDock Vina, showing binding energies of -9.2 and -10.1 kcal/mol, respectively . The target compound’s bulky substituents may hinder binding to TMK but could improve affinity for other targets, such as serotonin receptors (5-HTR), where methoxy groups are critical for interaction .

Biological Activity

1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure includes a butyl group and a dimethoxyphenyl moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels. Studies have shown that it can lead to cell cycle arrest and inhibit cell proliferation in a dose-dependent manner.
Cell LineIC50 (µM)Reference
MCF-715.63
U-937<10
A5490.12–2.78

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows selective inhibition against bacterial DNA topoisomerase while exhibiting lower cytotoxicity towards mammalian cells.

  • Selectivity : In vitro studies demonstrated an IC50 value for human topoisomerase I of >54 µM compared to <10 µM for Escherichia coli topoisomerase I .

Enzyme Inhibition

Further investigations into the enzyme inhibition capabilities of this compound revealed promising results against various targets.

Enzyme TargetIC50 (µM)Reference
Carbonic Anhydrase II12.1–53.6

Case Studies

Case Study 1 : A study focused on the anticancer effects of this compound on MCF-7 breast cancer cells showed that the compound significantly increased apoptosis markers and reduced cell viability in a concentration-dependent manner .

Case Study 2 : Another investigation highlighted its antimicrobial efficacy against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-butyl-2-(3,4-dimethoxyphenyl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 1,2-diamine derivatives and carbonyl-containing precursors. Key steps include:

  • Microwave-assisted synthesis : Using ethanol with 0.05% HCl under microwave irradiation (80–100°C, 10–30 minutes) to accelerate cyclization, achieving yields >75% .
  • Traditional reflux : Employing glacial acetic acid as a catalyst in ethanol (reflux for 4–6 hours), with yields ranging from 60–70% .
  • Optimization strategies include varying solvents (DMF for polar intermediates), adjusting catalyst concentrations (e.g., triethylamine for sulfonylation steps ), and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for singlet peaks at δ 3.8–4.0 ppm (methoxy groups) and δ 1.3–1.5 ppm (butyl chain methylene protons) .
  • ¹³C NMR : Signals at δ 150–160 ppm (benzodiazole carbons) and δ 55–60 ppm (methoxy carbons) .
  • IR Spectroscopy : Stretching vibrations at ~3050 cm⁻¹ (aromatic C-H), 1600–1450 cm⁻¹ (C=N/C=C), and 1250 cm⁻¹ (C-O from methoxy groups) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 67.8%, H: 6.7%, N: 8.2%) to confirm purity .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (e.g., 180–185°C) with literature values to detect impurities .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>95% by area under the curve) .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the 3D structure of this compound derivatives, and how do intermolecular interactions influence crystal packing?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Employ SHELXL for refinement, using Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Key observations include:
  • Hydrogen Bonding : N-H···N and C-H···O interactions stabilize the lattice .
  • π-π Stacking : Aromatic rings (e.g., benzodiazole and dimethoxyphenyl) exhibit centroid-to-centroid distances of 3.3–3.7 Å, enhancing stability .
  • Software like Olex2 or Mercury visualizes packing motifs, revealing slip-stacked or herringbone arrangements dependent on substituents .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Use CAM-B3LYP/6-311+G(d) with polarizable continuum model (PCM) for solvent effects. Key outputs:
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential .
  • Electrostatic Potential Maps : Highlight nucleophilic sites (methoxy oxygen) and electrophilic regions (benzodiazole core) .
  • Nonlinear Optical (NLO) Properties : Calculate hyperpolarizability (β) to assess suitability for photonic applications .

Q. What strategies are effective for evaluating the biological activity of this compound via molecular docking?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like HIV-1 protease or bacterial dihydrofolate reductase based on structural analogs .
  • Docking Workflow :

Prepare ligand (compound) and receptor (PDB ID: 1D4H) using AutoDock Tools.

Run simulations with Lamarckian genetic algorithm (50 runs, 2.5 million evaluations).

Analyze binding poses: Look for hydrogen bonds with active-site residues (e.g., Asp25 in HIV-1 protease) and hydrophobic interactions with alkyl/aryl pockets .

  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors .

Q. How do solvent polarity and substituent effects influence the photophysical properties of 1,3-benzodiazole derivatives?

  • Methodological Answer :

  • Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Observe bathochromic shifts (>20 nm) in polar solvents due to increased dipole-dipole interactions .
  • Substituent Impact : Electron-donating groups (e.g., methoxy) red-shift absorption maxima, while electron-withdrawing groups (e.g., nitro) enhance molar absorptivity .

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